molecular formula C13H15NO4S B2569909 methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 379242-90-7

methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2569909
CAS RN: 379242-90-7
M. Wt: 281.33
InChI Key: FNBRBRMSLJIFTR-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic compound. Thiophene-based analogs, like this one, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of “methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” is not directly available from the search results.

Safety and Hazards

While the specific safety and hazards of “methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” are not directly available, it’s worth noting that similar compounds, such as “Methyl 3-amino-2-thiophenecarboxylate”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their potential as biologically active compounds . They are used to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.

Mechanism of Action

properties

IUPAC Name

methyl 2-(3-oxobutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-7(15)6-10(16)14-12-11(13(17)18-2)8-4-3-5-9(8)19-12/h3-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBRBRMSLJIFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

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